molecular formula C16H20N2O4 B13992381 Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No.: B13992381
M. Wt: 304.34 g/mol
InChI Key: ILZZTMHEDJZXJK-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE is a complex organic compound that features a nitrophenyl group attached to a tetrahydropyridine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of the tetrahydropyridine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitrophenyl and tetrahydropyridine moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-3-nitrophenylboronic acid: Shares the nitrophenyl group but differs in the presence of a boronic acid group instead of the tetrahydropyridine ring.

    Indole derivatives: Similar in their aromatic nature and potential biological activities but differ in their core structure.

Uniqueness

TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE is unique due to its combination of a nitrophenyl group with a tetrahydropyridine ring and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-9-7-12(8-10-17)13-5-4-6-14(11-13)18(20)21/h4-7,11H,8-10H2,1-3H3

InChI Key

ILZZTMHEDJZXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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